molecular formula C15H19N3O B1430403 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine CAS No. 1461707-79-8

3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine

Cat. No.: B1430403
CAS No.: 1461707-79-8
M. Wt: 257.33 g/mol
InChI Key: YTUUKFHAOKXEGD-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyrazole ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both morpholine and pyrazole rings in its structure makes it a versatile scaffold for the development of various bioactive molecules.

Biochemical Analysis

Biochemical Properties

3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, an enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). By modulating the activity of this enzyme, this compound can affect various cellular processes that are regulated by cAMP .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by altering the levels of cAMP, this compound can impact the signaling pathways that rely on this second messenger. Additionally, changes in gene expression patterns have been noted, which can lead to alterations in cellular functions and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, inhibiting its activity. This inhibition leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling molecules. These molecular events result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects on cellular functions without causing significant toxicity. At higher doses, toxic effects such as liver damage and disruptions in metabolic processes have been observed. These findings highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body. The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Understanding these metabolic pathways is crucial for assessing the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with its target enzymes and proteins. Post-translational modifications and targeting signals may play a role in directing the compound to specific subcellular compartments, thereby influencing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine typically involves the reaction of 3,5-dimethyl-1-phenylpyrazole with morpholine under specific conditions. One common method is the condensation reaction where 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde is reacted with morpholine in the presence of a base such as sodium hydroxide in an ethanol solution . The reaction mixture is stirred at room temperature for several hours, followed by purification steps such as recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent-free reactions and the use of recyclable catalysts may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1,2,4-triazine
  • 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1,3,5-triazine
  • 3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1,2,4-triazole

Uniqueness

3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine is unique due to the presence of both morpholine and pyrazole rings, which provide a distinct combination of chemical properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(3,5-dimethyl-1-phenylpyrazol-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-11-15(14-10-19-9-8-16-14)12(2)18(17-11)13-6-4-3-5-7-13/h3-7,14,16H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUUKFHAOKXEGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3COCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001211909
Record name Morpholine, 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001211909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461707-79-8
Record name Morpholine, 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461707-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001211909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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